Sodium 2-(methylamino)ethanesulfonate
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Overview
Description
Sodium 2-(methylamino)ethanesulfonate is a chemical compound with the empirical formula C3H8NNaO3S and a molecular weight of 161.16 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(methylamino)ethanesulfonate typically involves the reaction of ethylenesulfonic acid with methylamine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(methylamino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of water-soluble polythiophene derivatives, resulting in highly conductive materials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which Sodium 2-(methylamino)ethanesulfonate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways include interactions with other chemical compounds, leading to the formation of conductive polymers and surfactants.
Comparison with Similar Compounds
- Sodium 2-chloroethanesulfonate
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Sodium 2-(acetylthio)ethanesulfonate
Comparison: Sodium 2-(methylamino)ethanesulfonate is unique due to its ability to form water-soluble and self-doped conducting polymers. This property sets it apart from similar compounds, making it highly valuable in the field of polymer chemistry and materials science.
Properties
CAS No. |
4316-74-9 |
---|---|
Molecular Formula |
C3H9NNaO3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
sodium;2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7); |
InChI Key |
ZDSCFBCGDDCJFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CNCCS(=O)(=O)O.[Na] |
61791-42-2 61791-43-3 4316-74-9 |
|
physical_description |
Liquid; WetSolid Liquid |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-(Methylamino)ethanesulfonic sodium salt; , 2-(Methylamino)ethanesulfonic acid monosodium salt; N-Methyltaurine Monosodium Salt; N-Methyltaurine Sodium Salt; Sodium (Methylamino)ethanesulfonate; Sodium 2-(Methylamino)ethanesulfonate; Sodium N-Methyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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